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Compound of Interest

Compound Name: 2-Fluoroquinoline-3-boronic acid

Cat. No.: B1304976 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of spectroscopic data for 2-fluoroquinoline-3-boronic acid and related

compounds. Due to the limited availability of comprehensive experimental data for 2-
fluoroquinoline-3-boronic acid in publicly accessible literature, this guide utilizes predicted

data for the closely related 2-fluoropyridine-3-boronic acid as a reference point and compares it

with experimental data for other relevant fluoroquinolone and fluorinated boronic acid

derivatives.

Data Presentation
The following tables summarize key spectroscopic data for the reference compound and its

alternatives. This allows for a comparative analysis of the influence of the quinoline scaffold

and other structural modifications on the spectral properties.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Fluoropyridine-3-boronic acid
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¹H NMR ¹³C NMR

Chemical Shift (δ)

ppm
Assignment

Chemical Shift (δ)

ppm
Assignment

~8.35 H6
~165.0 (d, ¹J(C,F) ≈

240 Hz)
C2

~8.10 H4
~150.0 (d, ³J(C,F) ≈ 5

Hz)
C6

~7.30 H5
~145.0 (d, ³J(C,F) ≈

15 Hz)
C4

~5.50 (br s) B(OH)₂
~122.0 (d, ⁴J(C,F) ≈ 4

Hz)
C5

~115.0 (d, ²J(C,F) ≈

20 Hz)
C3 (broad due to B)

Note: Predicted data is based on computational models and may vary from experimental

values.

Table 2: Experimental ¹H NMR Data for Selected Fluoroquinolone Derivatives
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Compound
Key Chemical Shifts (δ)
ppm and Assignments

Source

Ciprofloxacin

8.69 (s, 1H, H-2), 7.89 (d, 1H,

J=13.0 Hz, H-5), 7.55 (d, 1H,

J=7.5 Hz, H-8), 3.85-3.78 (m,

1H, N-CH), 3.35-3.25 (m, 8H,

piperazine-H)

[1]

Levofloxacin

8.66 (s, 1H, H-2), 7.91 (d, 1H,

J=13.2 Hz, H-5), 7.58 (d, 1H,

J=8.8 Hz, H-8), 4.45-4.35 (m,

1H, N-CH), 3.70-3.40 (m, 8H,

piperazine-H), 1.52 (d, 3H,

J=6.8 Hz, CH₃)

[2]

Norfloxacin

8.68 (s, 1H, H-2), 7.90 (d, 1H,

J=13.0 Hz, H-5), 7.52 (d, 1H,

J=7.8 Hz, H-8), 4.35 (q, 2H,

J=7.2 Hz, N-CH₂), 3.30-3.20

(m, 8H, piperazine-H), 1.45 (t,

3H, J=7.2 Hz, CH₃)

[3]

Table 3: Experimental ¹³C NMR Data for Selected Fluoroquinolone Derivatives
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Compound
Key Chemical Shifts (δ)
ppm and Assignments

Source

Ciprofloxacin

176.8 (C-4), 166.5 (COOH),

154.5 (d, ¹J(C,F)=248 Hz, C-

6), 148.2 (C-2), 145.5 (C-7),

138.9 (C-4a), 118.9 (C-8a),

111.5 (d, ²J(C,F)=23 Hz, C-5),

107.2 (C-8), 104.8 (C-3), 49.5

(piperazine-C), 35.1 (N-CH)

[4]

Levofloxacin

176.5 (C-4), 166.2 (COOH),

155.1 (d, ¹J(C,F)=245 Hz, C-

6), 147.8 (C-2), 145.2 (C-7),

139.1 (C-4a), 119.2 (C-8a),

112.0 (d, ²J(C,F)=22 Hz, C-5),

106.9 (C-8), 105.1 (C-3), 50.2,

49.8 (piperazine-C), 48.5 (N-

CH), 18.9 (CH₃)

[2]

Table 4: Mass Spectrometry Data for Selected Fluoroquinolones
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Compound
Ionization
Mode

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Source

Ciprofloxacin ESI+ 332.1410

314 ([M+H-

H₂O]⁺), 288

([M+H-CO₂]⁺),

245, 231

[5]

Levofloxacin ESI+ 362.1519

344 ([M+H-

H₂O]⁺), 318

([M+H-CO₂]⁺),

261

[6]

Norfloxacin ESI+ 320.1414

302 ([M+H-

H₂O]⁺), 276

([M+H-CO₂]⁺),

233

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and comparison.

NMR Spectroscopy Protocol (General)
Sample Preparation: Approximately 5-10 mg of the boronic acid derivative is dissolved in 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids,

Methanol-d₄ can be particularly useful to minimize oligomerization.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400

MHz or higher, is used for analysis.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical

parameters include:

Number of scans: 16-32

Relaxation delay: 1-5 seconds

Validation & Comparative
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Spectral width: 12-16 ppm

The spectrum is referenced to the residual solvent peak.

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling.

Typical parameters include:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Spectral width: 200-240 ppm

The spectrum is referenced to the solvent peak.

¹⁹F NMR Acquisition: A one-dimensional fluorine spectrum is acquired, often with proton

decoupling.

Number of scans: 128-512

Relaxation delay: 1-5 seconds

Spectral width: -50 to -250 ppm (typical for organofluorine compounds)

An external reference standard (e.g., CFCl₃ or a fluorinated solvent) is often used.

Mass Spectrometry Protocol (General)
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a

suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium

acetate may be added to promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is utilized.

Data Acquisition:

The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
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Data is typically acquired in positive ion mode.

The mass range is set to scan from m/z 50 to 500 or higher, depending on the expected

molecular weight.

Collision-induced dissociation (CID) is used to generate fragment ions for structural

elucidation.

Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic characterization of

a novel boronic acid derivative and a conceptual signaling pathway where such a compound

might be investigated.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization of

a novel boronic acid derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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